N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Description
N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at the 5-position and a furan-2-ylmethylamine moiety at the 4-position. This scaffold is structurally analogous to pyrimidine-based pharmaceuticals, which are widely explored for their biological activities, including anticancer, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-2-5-12(6-3-1)14-10-22-17-15(14)16(19-11-20-17)18-9-13-7-4-8-21-13/h1-8,10-11H,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCISUYDQYKNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Furan derivatives are condensed with thieno[2,3-d]pyrimidine precursors under basic conditions, often catalyzed by sodium hydroxide or ethoxide.
- Microwave-Assisted Synthesis : This modern technique enhances reaction rates and yields by utilizing microwave radiation to heat the reaction mixture efficiently.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
The mechanism of action appears to involve the inhibition of key enzymes in cell cycle regulation, particularly targeting kinases associated with tumor proliferation.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair in rapidly dividing cells. Inhibition of DHFR can lead to reduced tumor growth and enhance the efficacy of existing chemotherapy agents.
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated the compound's cytotoxic effects on cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Enzyme Activity Assays : Research has confirmed its inhibitory effects on DHFR through enzyme activity assays, showcasing its mechanism in reducing cellular proliferation.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
5-Phenylthieno[2,3-d]pyrimidin-4-amine Derivatives
The parent compound, 5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 195193-10-3), serves as the foundational scaffold. It lacks the furan-2-ylmethyl substituent but shares the 5-phenyl and 4-amine groups. This compound is commercially available as a pharmaceutical intermediate and has been used in synthesizing derivatives with immunomodulatory, antibacterial, and antifungal activities .
N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
This derivative replaces the furan-2-ylmethyl group with a 3,4-dichlorophenyl substituent (C₁₈H₁₁Cl₂N₃S, MW 372.27). The electron-withdrawing chlorine atoms enhance metabolic stability and may increase affinity for hydrophobic binding pockets.
N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Here, a 3,4-dimethoxyphenethyl group substitutes the furan-2-ylmethyl moiety (C₂₂H₂₁N₃O₂S, MW 391.49). The methoxy groups improve solubility, while the extended alkyl chain may influence membrane permeability. Predicted physicochemical properties include a density of 1.265 g/cm³ and a boiling point of 615°C .
Microtubule-Targeting Activity
Compounds 3, 4, and 9 from (furo[2,3-d]pyrimidine analogs) exhibit potent microtubule depolymerization (IC₅₀ ~0.1–1 µM), comparable to combretastatin A-4.
Antifungal and Antibacterial Activity
Pyrimidine derivatives with 4-substituted amines, such as those in , demonstrate antimicrobial activity.
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Implications
Resistance Circumvention: Thieno/furopyrimidines with 4-alkylamine substituents (e.g., furan-2-ylmethyl) may evade Pgp- and βIII-tubulin-mediated resistance, a critical advantage over taxanes and vinca alkaloids .
Structural Optimization : Substitutions at the 4-position (e.g., furan vs. dichlorophenyl) modulate solubility, bioavailability, and target affinity. For instance, methoxy groups enhance solubility, while halogens improve stability .
Synthetic Accessibility: The parent 5-phenylthieno[2,3-d]pyrimidin-4-amine is commercially available (SynHet, >99% purity), enabling rapid derivatization for structure-activity relationship (SAR) studies .
Biological Activity
N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thieno[2,3-d]pyrimidine Core : A bicyclic structure that includes sulfur and nitrogen atoms.
- Phenyl Group : A benzene ring that enhances the compound's lipophilicity.
This unique arrangement contributes to the compound's diverse reactivity and potential biological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound may inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thereby reducing proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (Vulvar carcinoma) | 10 | |
| HeLa (Cervical carcinoma) | 15 | |
| MCF7 (Breast cancer) | 12 |
These findings suggest that the compound could serve as a lead in developing new anticancer therapies.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 40 |
These results indicate potential for further exploration as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example:
- Synthesis of Derivatives : Researchers synthesized several derivatives to enhance potency and selectivity against specific targets. Modifications included varying the substituents on the phenyl group.
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy and safety profile of these compounds. Initial results indicate favorable pharmacokinetics and low toxicity at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
